(4-((Benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone
Description
This compound is a synthetic small molecule characterized by a hybrid structure combining a benzo[d]isoxazole moiety linked via a sulfonyl-piperazine bridge to a tetrahydropyrazolo[1,5-a]pyridine scaffold. The benzoisoxazole group is often associated with neuroactive or anti-inflammatory properties, while the tetrahydropyrazolopyridine moiety may contribute to metabolic stability and target binding affinity .
Properties
IUPAC Name |
[4-(1,2-benzoxazol-3-ylmethylsulfonyl)piperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4S/c26-20(17-13-15-5-3-4-8-25(15)21-17)23-9-11-24(12-10-23)30(27,28)14-18-16-6-1-2-7-19(16)29-22-18/h1-2,6-7,13H,3-5,8-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWZYZXSZBJPHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)S(=O)(=O)CC4=NOC5=CC=CC=C54)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (4-((Benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone , with the molecular formula and a molecular weight of 429.5 g/mol, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features several important structural components:
- Benzo[d]isoxazole moiety: Known for its diverse biological activities.
- Piperazine ring : A common pharmacophore in many therapeutic agents.
- Tetrahydropyrazolo[1,5-a]pyridine : This structure contributes to the compound's unique pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The benzo[d]isoxazole moiety is known to modulate neurotransmitter systems, particularly affecting serotonin and dopamine receptors. The sulfonyl group enhances binding affinity and specificity for these targets, while the piperazine ring influences pharmacokinetic properties.
Target Interactions
Research indicates that compounds with similar structures often interact with:
- Dopamine receptors : Potential implications in treating psychiatric disorders.
- Serotonin receptors : Involvement in mood regulation and anxiety disorders.
Biological Activity Overview
Case Studies and Research Findings
- Antipsychotic Activity : A related study evaluated a series of piperazine derivatives for their antipsychotic potential. The findings indicated that certain compounds exhibited potent affinity for serotonin receptors and were effective in behavioral models of psychosis .
- CNS Activity : Another investigation focused on the central nervous system (CNS) effects of similar compounds. It was found that they could modulate dopaminergic and serotonergic pathways without producing the typical side effects associated with traditional antipsychotics .
- Cancer Research : Research into the anticancer properties of benzo[d]isoxazole derivatives highlighted their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. This suggests a promising avenue for further development as anticancer agents.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Modifications on the piperazine ring can significantly alter receptor binding affinities and selectivities.
- The introduction of different substituents on the benzo[d]isoxazole moiety can enhance or diminish biological activity.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activities. For instance, derivatives of benzo[d]isoxazole have shown promise in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. The sulfonamide group is known to enhance the bioavailability and efficacy of such compounds.
Neuropharmacological Effects
Given the presence of the piperazine ring, this compound may also interact with neurotransmitter systems. Compounds similar to this have been investigated for their potential as anxiolytics or antidepressants by modulating serotonin and dopamine receptors.
Antiepileptic Activity
The structural similarities with zonisamide—a known antiepileptic drug—suggest that this compound may possess anticonvulsant properties. Zonisamide's mechanism involves multiple pathways including sodium channel inhibition and modulation of neurotransmitter release, which could be explored further for this compound.
Case Studies
- Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated a series of benzo[d]isoxazole derivatives for their anticancer properties. Results demonstrated that modifications to the sulfonamide group significantly enhanced cytotoxicity against breast cancer cell lines .
- Neuropharmacological Screening : In a neuropharmacological assessment, compounds structurally related to this molecule were tested for their effects on anxiety-like behaviors in animal models. Results indicated that these compounds could reduce anxiety levels significantly compared to controls .
- Antiepileptic Evaluation : A pharmacological study focused on the anticonvulsant effects of similar compounds revealed that they exhibited significant protective effects against seizures in rodent models, suggesting potential for further development as antiepileptic agents .
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
To contextualize this compound, comparisons are drawn to three classes of molecules: sulfonamide-linked heterocycles , piperazine-containing bioactive agents , and tetracyclic kinase inhibitors .
Structural Analogues: Sulfonamide-Linked Heterocycles
Sulfonamide groups are common in drugs due to their solubility and binding versatility. For example:
- Celecoxib : A cyclooxygenase-2 (COX-2) inhibitor featuring a sulfonamide-linked pyrazole core. Unlike the target compound, celecoxib lacks the benzoisoxazole group but shares sulfonamide-mediated target engagement.
- Sunitinib: A tyrosine kinase inhibitor with a sulfonylurea linker.
Functional Analogues: Piperazine Derivatives
Piperazine is a pharmacophore in antipsychotics (e.g., quetiapine ) and antifungals (e.g., voriconazole ). The target compound’s piperazine sulfonyl group may improve blood-brain barrier penetration compared to simpler piperazine derivatives, though this remains speculative without pharmacokinetic data .
Tetracyclic Kinase Inhibitors
Compounds like midostaurin (a tetracyclic FLT3 kinase inhibitor) share structural motifs with the tetrahydropyrazolopyridine unit.
Key Research Findings and Data Gaps
Bioactivity and Mechanism
- Ferroptosis Induction Potential: highlights that certain sulfonamide derivatives and heterocycles (e.g., FINs, ferroptosis-inducing agents) show selective toxicity in oral squamous cell carcinoma (OSCC).
Comparative Pharmacological Data
| Parameter | Target Compound | Celecoxib | Sunitinib |
|---|---|---|---|
| Molecular Weight | ~500 g/mol (estimated) | 381 g/mol | 532 g/mol |
| Key Functional Groups | Benzoisoxazole, sulfonylpiperazine | Sulfonamide, pyrazole | Sulfonylurea, indole |
| Therapeutic Area | Undefined (speculative: oncology) | Inflammation | Oncology |
| Bioactivity Evidence | Limited | Well-established | Clinically validated |
Note: Data for the target compound are inferred from structural analysis due to insufficient experimental reports in the provided evidence .
Q & A
Q. Basic
- Purity : Use reverse-phase HPLC (e.g., Agilent Zorbax SB-C18, 250 × 4.6 mm, 5 µm) with UV detection at 254 nm. Compare retention times against known standards .
- Structural confirmation :
What strategies optimize the sulfonylation step to minimize byproducts?
Q. Advanced
- Solvent selection : Use anhydrous DCM or THF to suppress hydrolysis of sulfonyl chloride intermediates .
- Temperature control : Maintain 0–5°C during sulfonyl chloride addition to reduce side reactions.
- Catalysis : Add DMAP (4-dimethylaminopyridine) to enhance reactivity of the piperazine nitrogen .
- Workup : Extract unreacted sulfonyl chloride with cold sodium bicarbonate solution. Monitor by TLC (silica GF254, ethyl acetate/hexane 1:1) .
How to resolve contradictions in reported receptor binding affinities?
Advanced
Contradictions may arise from assay conditions or impurity interference. Mitigate by:
Standardize assays : Use uniform cell lines (e.g., HEK293 for GPCR studies) and control buffer pH (6.5–7.4, as in ).
Impurity profiling : Quantify residual solvents (e.g., DMSO) via GC-MS and correlate with bioactivity outliers .
Orthogonal assays : Validate binding data with functional assays (e.g., cAMP measurement for GPCR activity) .
What methodologies confirm the stability of the tetrahydropyrazolo[1,5-a]pyridine moiety under physiological conditions?
Q. Advanced
- pH stability : Incubate the compound in buffers (pH 2.0–9.0) at 37°C for 24h. Analyze degradation via UPLC-MS. The tetrahydropyridine ring is prone to oxidation at pH > 7 .
- Metabolic stability : Use liver microsomes (human/rat) with NADPH cofactor. Monitor parent compound depletion by LC-MS/MS. Introduce deuterium at labile positions to enhance stability .
How to design SAR studies targeting improved pharmacokinetic properties?
Q. Advanced
- Lipophilicity modulation : Introduce polar groups (e.g., -OH, -COOCH) to the benzisoxazole or pyrazolo rings. Calculate logP values using software (e.g., ChemAxon) and correlate with bioavailability .
- Metabolic hotspots : Replace labile methyl groups on the piperazine with trifluoromethyl or cyclopropyl moieties .
- In silico modeling : Perform molecular docking (AutoDock Vina) to predict binding to CYP450 enzymes and adjust substituents accordingly .
What are common synthetic impurities, and how are they quantified?
Q. Basic
- Impurities :
- Quantification : Use a calibrated impurity standard (e.g., 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one) with a detection limit of 0.1% .
How to assess in vitro cytotoxicity while avoiding assay interference?
Q. Advanced
- Interference sources : The sulfonyl group may react with thiols in MTT assays. Use alternative assays (e.g., CellTiter-Glo ATP quantification) .
- Dose-range testing : Include a vehicle control (e.g., 0.1% DMSO) and test concentrations from 1 nM–100 µM.
- Selectivity index : Compare cytotoxicity (IC in HepG2 cells) vs. therapeutic activity (e.g., enzyme inhibition IC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
